
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolines are traditionally prepared using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydroisoquinoline derivatives often involve large-scale cyclization reactions using commercially available starting materials. For example, the decomposition of dibenzylethylenediamine in the presence of hydrobromic acid can yield 1,2,3,4-tetrahydroisoquinoline .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
Neuroprotective Applications
1,2,3,4-Tetrahydroisoquinoline derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits neuroprotective , anti-inflammatory , and antioxidative properties. Research indicates that tetrahydroisoquinoline derivatives can modulate signaling pathways disrupted in AD, making them valuable candidates for therapeutic development .
Case Study: Alzheimer’s Disease Treatment
- A review highlighted several tetrahydroisoquinoline derivatives with potential applications in AD treatment. These compounds target altered signaling pathways associated with the disease and show significant promise as therapeutic agents .
Receptor Modulation
Tetrahydroisoquinoline derivatives act on various receptors, including opioid receptors and orexin receptors. Their ability to modulate these receptors opens avenues for treating pain management and sleep disorders.
Opioid Receptor Modulation
- Some studies have focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as κ-opioid receptor modulators. These compounds may provide effective alternatives to traditional opioids with potentially fewer side effects .
Orexin Receptor Antagonism
- Tetrahydroisoquinoline derivatives have been identified as non-peptide antagonists of orexin receptors. They show potential in treating sleep disorders such as insomnia and narcolepsy by modulating appetite and sleep regulation .
Antibacterial Properties
Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives possess antibacterial activity against a range of pathogens. For instance, a synthesized derivative exhibited significant antibacterial effects against Staphylococcus epidermidis and Klebsiella pneumoniae at low concentrations .
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine has been explored through various methodologies. The Mitsunobu reaction has been successfully employed to synthesize this compound while preserving stereochemistry . This method allows for the scalable production of tetrahydroisoquinoline derivatives with consistent yields.
Synthesis Overview
- The synthesis typically involves aminolysis of tetrahydroisoquinoline precursors followed by reduction steps to yield the desired diamine product. The overall yield using the Mitsunobu protocol was reported at approximately 28%, which is considered efficient for laboratory-scale synthesis .
Summary of Applications
Application Area | Description |
---|---|
Neuroprotective Agents | Potential treatments for Alzheimer's disease through modulation of neuroprotective pathways. |
Receptor Modulation | Modulators of opioid and orexin receptors for pain management and sleep disorders. |
Antibacterial Properties | Effective against pathogenic bacteria like Staphylococcus epidermidis and Klebsiella pneumoniae. |
Synthetic Methodologies | Utilization of the Mitsunobu reaction for scalable synthesis with preserved stereochemistry. |
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the diamine functionality.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A derivative with chlorine substituents that exhibits different biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine (THIQ-diamine) is a derivative of tetrahydroisoquinoline (THIQ), a significant class of compounds known for their diverse biological activities. This article explores the biological activity of THIQ-diamine, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
THIQ and its derivatives have been extensively studied for their pharmacological properties, including:
- Antitumor Activity : Compounds derived from THIQ have demonstrated significant anticancer effects across various cancer cell lines.
- Neuroprotective Effects : THIQ derivatives exhibit neuroprotective properties against neurodegenerative disorders.
- Antimicrobial Properties : Certain THIQ analogs show efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of THIQ-diamine is influenced by its structural features. Research indicates that modifications at specific positions on the isoquinoline ring can enhance or diminish biological activity. For instance:
- Substituents at the 4-position : Compounds with halogen or alkyl groups at this position often exhibit improved anticancer activity.
- Amino groups : The presence and positioning of amino groups significantly affect receptor binding and activity.
Anticancer Activity
A study evaluated the anticancer potential of various THIQ derivatives, including THIQ-diamine. The findings revealed that:
- Compound GM-3-18 exhibited significant KRas inhibition with an IC50 value ranging from 0.9 to 10.7 μM against colon cancer cell lines such as HCT116 and SW480 .
- Another compound demonstrated potent cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines with IC50 values of 0.155 µM and 0.170 µM respectively .
Neuroprotective Effects
Research has indicated that THIQ derivatives can act on neurotransmitter receptors, providing neuroprotective effects. For example:
- A study highlighted the ability of certain THIQ compounds to antagonize δ-opioid receptors, which may contribute to their neuroprotective properties .
Antimicrobial Activity
THIQ-based compounds have shown promise as antimicrobial agents:
- A review noted that various THIQ derivatives exerted activity against infective pathogens, suggesting potential applications in treating infections .
Table 1: Anticancer Activity of Selected THIQ-Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |
Compound 7e | A549 | 0.155 | CDK2 Inhibition |
Compound 8d | MCF7 | 0.170 | DHFR Inhibition |
Table 2: Neuroprotective Properties of THIQ-Derivatives
Compound | Receptor Target | Effect |
---|---|---|
THIQ-Diamine | δ-opioid receptor | Antagonism |
GM-3-18 | κ-opioid receptor | Selective binding |
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGPIWPXKMEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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